3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline

Catalog No.
S13835692
CAS No.
M.F
C10H13ClFNO
M. Wt
217.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline

Product Name

3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline

IUPAC Name

3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline

Molecular Formula

C10H13ClFNO

Molecular Weight

217.67 g/mol

InChI

InChI=1S/C10H13ClFNO/c1-7(6-14-2)13-8-3-4-10(12)9(11)5-8/h3-5,7,13H,6H2,1-2H3

InChI Key

BIQPBTWBUKZUHN-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1=CC(=C(C=C1)F)Cl

3-Chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline is an organic compound characterized by the presence of a chloro and a fluoro substituent on the aromatic ring, along with a methoxypropan-2-yl group attached to the nitrogen atom of the aniline. The molecular formula of this compound is C11_{11}H13_{13}ClF N2_2O, and its structure can be represented as follows:

C6H4(Cl)(F)N(C3H7O)\text{C}_6\text{H}_4(\text{Cl})(\text{F})-\text{N}(\text{C}_3\text{H}_7\text{O})

This compound belongs to the class of substituted anilines, which are known for their diverse chemical properties and biological activities.

Typical of anilines:

  • Oxidation Reactions: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction Reactions: Reduction can convert the compound into its corresponding amine or other reduced forms, often using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution Reactions: The chlorine atom can undergo nucleophilic substitution, allowing for the introduction of different functional groups. Nucleophiles such as sodium methoxide or sodium ethoxide are commonly employed in these reactions.

The biological activity of 3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline has been investigated in various studies. It has shown potential as a metabolite in biological systems, particularly in studies involving its metabolic fate in rats. The compound is monitored through methods such as high-performance liquid chromatography (HPLC) and mass spectrometry, revealing its presence and transformation products in biological matrices .

Additionally, derivatives of 3-chloro-4-fluoroaniline have been explored for their pharmacological properties, including antimicrobial and anticancer activities. The specific interactions and mechanisms of action are still under research.

The synthesis of 3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline can be achieved through several methods:

  • Direct Amination: Starting from 3-chloro-4-fluoroaniline, it can be reacted with 1-methoxypropan-2-yl chloride in the presence of a base like sodium hydroxide. This reaction typically occurs in an organic solvent such as dichloromethane at room temperature.
  • Industrial Production: In industrial settings, large-scale production may utilize batch or continuous processes with optimized reaction conditions to enhance yield and purity. Techniques like distillation and crystallization are commonly used for purification.

3-Chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.
  • Agriculture: The compound may be utilized in the development of agrochemicals due to its potential biological activity.
  • Chemical Research: It acts as a building block for synthesizing more complex organic molecules.

Studies on the interactions of 3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline with biological systems have focused on its metabolism and toxicological effects. For instance, research has shown that this compound can form metabolites that may have different biological activities compared to the parent compound . Additionally, investigations into its degradation pathways highlight its environmental impact and potential biodegradability.

Several compounds share structural similarities with 3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-ChloroanilineContains a chloro group but lacks fluorineSimpler structure, less biological activity
4-FluoroanilineContains a fluoro group but lacks chlorineDifferent reactivity profile
3-Chloro-4-fluoroanilineSimilar halogen substitutions but lacks methoxypropanMore potent biological activity
N,N-Dimethyl-3-chloroanilineContains dimethyl substitution on nitrogenAltered solubility and reactivity

The uniqueness of 3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline lies in its combination of both chloro and fluoro substituents along with a branched alkyl ether group, which may enhance its solubility and reactivity compared to other similar compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

217.0669699 g/mol

Monoisotopic Mass

217.0669699 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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